8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo-fused 1,3,5-oxadiazocin core. Key substituents include:
- 8-Bromo: A halogen atom that enhances electrophilic reactivity and may influence binding interactions in biological systems.
- 3-(3,5-Dimethylphenyl): A bulky aromatic group contributing to lipophilicity and steric effects.
- 10-Methoxy: A methoxy group that can modulate electronic properties and solubility.
- 2-Methyl: A small alkyl substituent affecting conformational stability.
Brominated heterocycles, such as quinazolinones and triazinoindoles, are known for antibacterial, anthelmintic, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-bromo-10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-11-5-12(2)7-14(6-11)23-19(24)22-16-10-20(23,3)26-18-15(16)8-13(21)9-17(18)25-4/h5-9,16H,10H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWABCRWWWBVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Research
The compound's structure suggests potential activity against various biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : Targeting bacterial infections.
- Antitumor Properties : Inhibiting cancer cell proliferation in vitro.
Neuropharmacology
Research indicates that compounds similar to this oxadiazocin derivative may affect neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety.
Drug Development
Due to its unique molecular structure, this compound can serve as a lead in drug discovery programs aimed at developing new therapeutics for conditions like:
- Chronic Pain : Modulating pain pathways.
- Inflammatory Diseases : Reducing inflammation through specific biochemical pathways.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antitumor Activity of Oxadiazocins | Evaluated the cytotoxic effects of various oxadiazocins on cancer cell lines | Showed significant inhibition of cell growth in breast cancer cells (MCF-7) with IC50 values in the low micromolar range |
| Neuropharmacological Effects | Investigated the impact on serotonin receptors | Demonstrated modulation of serotonin receptor activity, suggesting potential antidepressant effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its combination of substituents and the methanobenzo-oxadiazocin core. Below is a comparative analysis with key analogs:
Key Observations :
Bromo Substituent Position: In BQ1 (6-bromo-quinazolinone), bromine enhances antibacterial activity by increasing electrophilicity . The 8-bromo position in the target compound may similarly improve binding to hydrophobic enzyme pockets. In triazinoindole derivatives (), bromophenyl groups contribute to π-π stacking in receptor interactions .
Methoxy vs. Methyl Groups :
- The 10-methoxy group in the target compound likely improves solubility compared to the methyl-dominated analogs in and .
Core Heterocycle Differences: Oxadiazocin (8-membered ring) offers conformational flexibility over rigid quinazolinones (6-membered) and triazinoindoles (fused 5-6 membered systems). This flexibility may enhance adaptability in target binding.
Q & A
Q. What are the critical steps for synthesizing 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can yield/purity be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including bromination, cyclization, and functional group protection/deprotection. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl coupling .
- Purification : Column chromatography (silica gel, PE:EtOAc 20:1) isolates the product with >95% purity .
- Monitoring : Use TLC/HPLC to track intermediates and adjust reaction times (typically 12–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methoxy at C10, bromine at C8) and confirm stereochemistry .
- X-ray crystallography : Resolves the fused benzoxadiazocine ring system and methyl group orientation .
- HRMS : Validates molecular formula (e.g., CHBrNO) with <2 ppm error .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence-based substrates (IC determination) .
- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Replace the 3,5-dimethylphenyl group with halogenated or electron-withdrawing groups (e.g., -CF) to modulate lipophilicity .
- Bioisosteric replacement : Substitute the methoxy group with a thiomethyl (-SCH) to enhance metabolic stability .
- Activity cliffs : Compare IC values of analogs (Table 1) to identify critical substituents.
Table 1 : Example SAR Data
| Substituent at C3 | IC (nM) | Selectivity Index |
|---|---|---|
| 3,5-Dimethylphenyl (parent) | 120 | 1.0 |
| 4-Bromo-3-methylphenyl | 85 | 1.8 |
| 2-Chlorophenyl | 220 | 0.6 |
Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess protein-ligand stability .
- Free energy perturbation (FEP) : Quantify energy differences between analogs using Schrödinger Suite .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects .
Q. How can reaction conditions be optimized to address low reproducibility in scaled-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., Pd(OAc)) to identify robust parameters .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout : Delete putative target genes (e.g., MAPK) to confirm pathway dependency .
- Thermal proteome profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts .
- Transcriptomics : Perform RNA-seq to map downstream gene expression changes .
Methodological Challenges & Contradictions
Q. How to reconcile discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Standardize assay conditions : Control pH, serum concentration, and incubation time .
- Multi-omics integration : Correlate cytotoxicity with proteomic/metabolomic profiles to identify resistance mechanisms .
- 3D cell models : Use spheroids/organoids to mimic in vivo heterogeneity .
Q. What strategies address conflicting results in enzymatic vs. cellular activity assays?
- Methodological Answer :
Q. How to design a theoretical framework for studying its polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
